

Introduction: The Strategic Value of 3-Methoxy-2(1H)-pyridone in Modern Synthesis

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Compound of Interest

Compound Name: 3-Methoxy-2(1H)-pyridone

Cat. No.: B3021883

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3-Methoxy-2(1H)-pyridone is a heterocyclic building block of significant interest within the medicinal chemistry and drug discovery landscape. Its pyridinone core is recognized as a "privileged scaffold," a molecular framework that can bind to multiple biological targets.^[1] Pyridinone derivatives are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities.^{[1][2][3]} The structure of **3-Methoxy-2(1H)-pyridone**, featuring a methoxy group on the pyridinone ring, offers a key starting point for chemical modification, enabling the synthesis of diverse compound libraries for screening. This guide provides an in-depth analysis of its commercial availability, supplier qualification protocols, key applications, and safe handling procedures, designed to equip researchers with the practical knowledge required for its effective utilization.

Physicochemical Profile and Identification

A precise understanding of a compound's properties is the foundation of reproducible science. Before sourcing, it is critical to be familiar with the key identifiers and physical characteristics of **3-Methoxy-2(1H)-pyridone**.

Property	Value	Source(s)
CAS Number	20928-63-6	[4] [5] [6] [7]
Molecular Formula	C ₆ H ₇ NO ₂	[5] [6] [7]
Molecular Weight	125.13 g/mol	[5] [7]
Appearance	White to brown solid/powder	[8]
Melting Point	115-117 °C	
IUPAC Name	3-methoxy-1H-pyridin-2-one	[7]
InChI Key	LKIMDXQLHFCXQF-UHFFFAOYSA-N	[5] [6]
Common Synonyms	3-methoxy-2-pyridone, 2(1H)-Pyridinone, 3-methoxy-	[5] [6] [7] [9]

Commercial Supplier Landscape

3-Methoxy-2(1H)-pyridone is readily available from several major chemical suppliers, typically at a purity of 97% or greater. The choice of supplier often depends on factors such as required quantity, budget, and institutional procurement agreements. Below is a comparative overview of prominent commercial sources.

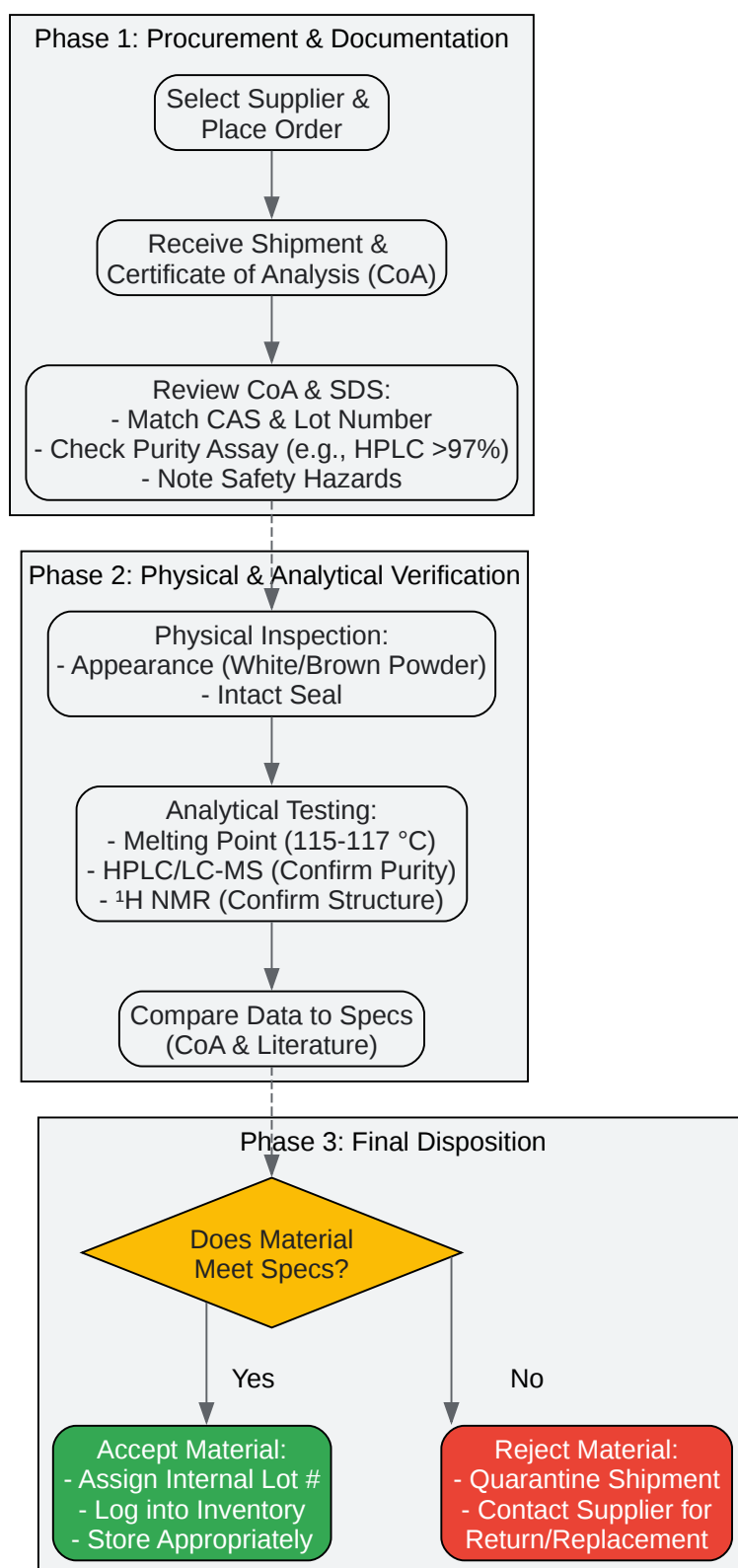
Supplier	Typical Purity	Available Quantities	Part of Portfolio
Sigma-Aldrich (Merck)	97%	Gram scale	Research & laboratory chemicals[4]
Thermo Scientific Chemicals	97%	1 g, 5 g	Originally Acros Organics portfolio[8] [10]
Fisher Scientific	97%	Gram scale	Laboratory chemicals[11]
Santa Cruz Biotechnology	-	Gram scale	Research chemicals[12]
ChemSupply Australia	97%	-	Laboratory chemicals[13]
CP Lab Safety	~97%	1 gram	Heterocyclic Building Blocks[14]

Disclaimer: Availability, packaging, and pricing are subject to change. Researchers should verify current information directly with the suppliers.

Protocol: Qualification of Commercial 3-Methoxy-2(1H)-pyridone

Sourcing a chemical is only the first step; verifying its identity and purity is crucial for the integrity of subsequent experiments. A multi-step qualification process ensures that the material meets the required specifications. This protocol is a self-validating system to prevent costly errors from impure or incorrect starting materials.

Workflow for Incoming Material Qualification



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Caption: Workflow for qualifying a commercial batch of **3-Methoxy-2(1H)-pyridone**.

Step-by-Step Analytical Verification Protocol

- Melting Point Determination:
 - Rationale: A sharp melting point within the expected range (115-117 °C) is a strong indicator of purity. Impurities typically depress and broaden the melting range.
 - Procedure:
 1. Calibrate the melting point apparatus using certified standards.
 2. Load a small, dry sample of **3-Methoxy-2(1H)-pyridone** into a capillary tube.
 3. Place the tube in the apparatus and heat at a ramp rate of 1-2 °C per minute near the expected melting point.
 4. Record the temperature range from the first appearance of liquid to the complete liquefaction of the solid.
 5. Compare the observed range to the literature value.
- Purity Analysis by High-Performance Liquid Chromatography (HPLC):
 - Rationale: HPLC is a quantitative method to confirm the purity stated on the supplier's Certificate of Analysis. Most suppliers specify a purity of ≥96-97% by HPLC.[8]
 - Procedure (Illustrative Method):
 1. System: A standard HPLC system with a UV detector.
 2. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
 3. Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 4. Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions.
 5. Flow Rate: 1.0 mL/min.

6. Detection: UV at 254 nm.
7. Sample Prep: Prepare a stock solution of ~1 mg/mL in methanol. Dilute as needed.
8. Analysis: Inject the sample and integrate all peaks. Calculate the area percentage of the main peak, which should correspond to the expected purity.

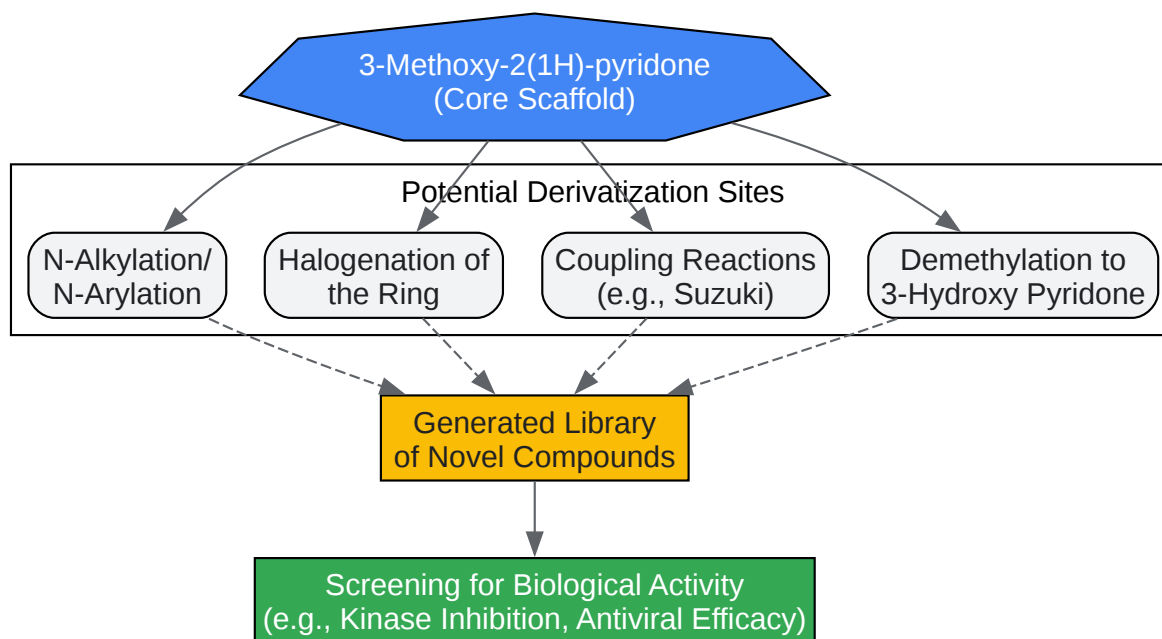
Core Applications in Research and Drug Discovery

The pyridinone scaffold is a cornerstone in medicinal chemistry due to its ability to act as a hydrogen bond donor and acceptor, mimicking interactions of biological significance.^{[1][2]} **3-Methoxy-2(1H)-pyridone** serves as a versatile starting material for accessing more complex molecules.

- **Heterocyclic Synthesis:** It has been explicitly used as a starting reagent in the total synthesis of cepabactin and in the creation of azabenzoisocoumarins.
- **Scaffold for Drug-Like Molecules:** The pyridinone core is central to numerous therapeutic candidates. It has been instrumental in the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV, kinase inhibitors for oncology, and endonuclease inhibitors for influenza.^{[2][3]} The methoxy group provides a synthetic handle for further functionalization or can influence the electronic properties of the ring system.

Conceptual Role as a Drug Discovery Scaffold

The power of **3-Methoxy-2(1H)-pyridone** lies in its potential for derivatization. Researchers can modify the core structure to explore structure-activity relationships (SAR) and optimize compounds for potency, selectivity, and pharmacokinetic properties.



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Caption: Derivatization potential of the **3-Methoxy-2(1H)-pyridone** scaffold.

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the chemical's stability.

- Hazard Identification: **3-Methoxy-2(1H)-pyridone** is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.^[7]
 - GHS Hazard Codes: H302, H315, H319, H335.
- Personal Protective Equipment (PPE): Always use appropriate PPE when handling this compound.
 - Eye Protection: Safety glasses or goggles.
 - Hand Protection: Chemical-resistant gloves.^[15]

- Respiratory Protection: Use in a well-ventilated area or fume hood. For fine powders, a dust mask (e.g., N95) is recommended.[16]
- Handling: Avoid creating dust.[16] Do not breathe dust, vapor, or gas.[16] Wash hands thoroughly after handling. Keep away from food and drink.[15]
- Storage:
 - Conditions: Keep in a dry, cool, and well-ventilated place.[15]
 - Container: Keep the container tightly closed.[15]
 - Incompatibilities: Store away from strong oxidizing agents.[15] The compound may also be light-sensitive.[15]

Conclusion

3-Methoxy-2(1H)-pyridone is a commercially accessible and highly valuable scaffold for chemical synthesis and drug discovery. Its reliable procurement from established suppliers like Sigma-Aldrich and Thermo Scientific, coupled with a rigorous in-house qualification protocol, provides a solid foundation for innovative research. By understanding its chemical properties, leveraging its synthetic versatility, and adhering to strict safety protocols, researchers can effectively utilize this compound to advance the development of novel therapeutics and chemical probes.

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